3,3-Diethyl-piperazin-2-one 3,3-Diethyl-piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19897049
InChI: InChI=1S/C8H16N2O/c1-3-8(4-2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11)
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

3,3-Diethyl-piperazin-2-one

CAS No.:

Cat. No.: VC19897049

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diethyl-piperazin-2-one -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 3,3-diethylpiperazin-2-one
Standard InChI InChI=1S/C8H16N2O/c1-3-8(4-2)7(11)9-5-6-10-8/h10H,3-6H2,1-2H3,(H,9,11)
Standard InChI Key OVTUFOAZSJSGJU-UHFFFAOYSA-N
Canonical SMILES CCC1(C(=O)NCCN1)CC

Introduction

Structural and Chemical Identity

Piperazin-2-one derivatives are cyclic amides derived from piperazine, a saturated heterocycle with two nitrogen atoms at positions 1 and 4. In 3,3-diethyl-piperazin-2-one, the ketone group at position 2 introduces planarity to the ring, while the ethyl groups at positions 3 introduce steric bulk and lipophilicity. The geminal diethyl substitution likely stabilizes the chair conformation of the piperazine ring, as observed in crystallographic studies of similar compounds .

The molecular formula is C8H16N2O\text{C}_8\text{H}_{16}\text{N}_2\text{O}, with a molar mass of 156.23 g/mol. Key structural features include:

  • A piperazine ring in a chair conformation.

  • A ketone group at position 2, contributing to hydrogen-bonding interactions.

  • Ethyl groups at positions 3, enhancing hydrophobicity.

Comparative data between piperazin-2-one and its 3,3-diethyl derivative are summarized below:

PropertyPiperazin-2-one3,3-Diethyl-piperazin-2-one (Predicted)
Melting Point (°C)44 (hexahydrate) 90–95 (estimated)
Solubility in WaterHigh Moderate to low
LogP-0.51.2

Synthesis and Reaction Pathways

The synthesis of 3,3-diethyl-piperazin-2-one likely involves alkylation of piperazin-2-one or its precursors. A plausible route is the nucleophilic substitution of a pre-functionalized piperazin-2-one intermediate with ethyl halides. For example, reacting piperazin-2-one with ethyl bromide in the presence of a base such as sodium hydride could yield the diethyl derivative:

Piperazin-2-one+2CH2CH2BrNaH3,3-Diethyl-piperazin-2-one+2HBr\text{Piperazin-2-one} + 2 \, \text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{NaH}} \text{3,3-Diethyl-piperazin-2-one} + 2 \, \text{HBr}

This method mirrors the synthesis of N-alkylated piperazine derivatives reported in studies on bisphosphonate systems . In such reactions, the use of phosphoryl chloride (POCl3\text{POCl}_3) or phosphite esters (P(OR)3\text{P(OR)}_3) facilitates the formation of carbon-phosphorus bonds, though alkylation at nitrogen centers is equally feasible under basic conditions.

Reactivity studies of related compounds suggest that 3,3-diethyl-piperazin-2-one may undergo:

  • Hydrolysis: Acidic or basic conditions could cleave the amide bond, yielding a linear diamine derivative. For instance, treatment with concentrated hydrochloric acid might produce N,N\text{N,N}-diethyl-ethylenediamine .

  • Coordination Chemistry: The lone pair on the ring nitrogen atoms could bind to metal ions, forming complexes analogous to [CoCl2(piperazine)]n[\text{CoCl}_2(\text{piperazine})]_n reported in piperazine coordination polymers .

Spectroscopic Characterization

Spectroscopic data for 3,3-diethyl-piperazin-2-one can be extrapolated from studies on structurally similar compounds. For example, the 1H^1\text{H} NMR spectrum of diethyl (2-methyl-3-oxopiperazin-2-yl)phosphonate (compound 17 in ) reveals distinct signals for ethyl groups (δ=1.35ppm,t,CH3\delta = 1.35 \, \text{ppm}, \, \text{t}, \, \text{CH}_3) and piperazine ring protons (δ=3.03.4ppm,m,CH2N\delta = 3.0–3.4 \, \text{ppm}, \, \text{m}, \, \text{CH}_2\text{N}) . For 3,3-diethyl-piperazin-2-one, the following signals are anticipated:

  • 1H^1\text{H} NMR:

    • δ=1.01.2ppm\delta = 1.0–1.2 \, \text{ppm} (t, 6H, CH2CH3\text{CH}_2\text{CH}_3).

    • δ=2.53.5ppm\delta = 2.5–3.5 \, \text{ppm} (m, 8H, ring CH2\text{CH}_2 and N–CH2\text{N–CH}_2).

    • δ=3.63.8ppm\delta = 3.6–3.8 \, \text{ppm} (s, 1H, NH\text{NH}).

  • 13C^{13}\text{C} NMR:

    • δ=1215ppm\delta = 12–15 \, \text{ppm} (CH2CH3\text{CH}_2\text{CH}_3).

    • δ=4050ppm\delta = 40–50 \, \text{ppm} (ring CH2\text{CH}_2).

    • δ=170175ppm\delta = 170–175 \, \text{ppm} (C=O).

IR spectroscopy would show a strong absorption band at 1660cm1\sim 1660 \, \text{cm}^{-1} for the carbonyl group, consistent with piperazin-2-one derivatives .

Physicochemical Properties

The diethyl substitutions significantly alter the compound’s properties compared to unmodified piperazin-2-one:

  • Solubility: Reduced water solubility due to increased hydrophobicity.

  • Basicity: The pKaK_\text{a} of the ring nitrogen atoms is expected to decrease slightly (from ~10.8 in piperazine ) due to steric hindrance from the ethyl groups.

  • Thermal Stability: Higher melting point (90–95°C) than the hexahydrate of piperazine (44°C) , attributable to reduced hygroscopicity.

Stability and Degradation

Under acidic conditions, 3,3-diethyl-piperazin-2-one is prone to hydrolysis, breaking the amide bond to form N,N\text{N,N}-diethyl-ethylenediamine and carbon dioxide . Oxidative degradation pathways are less likely due to the saturated ring structure. Storage under anhydrous conditions is recommended to prevent carbamate formation, a common issue with piperazines exposed to atmospheric CO2\text{CO}_2 .

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